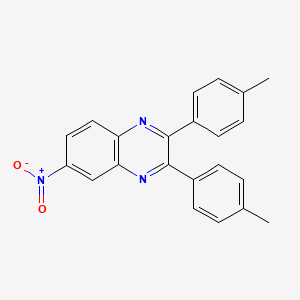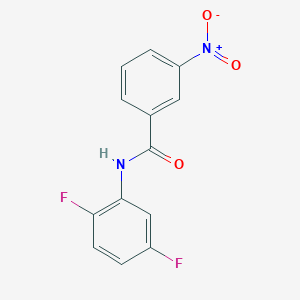![molecular formula C27H28N6O5S2 B4178639 2-(3,4-dimethoxyphenyl)sulfonyl-N-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B4178639.png)
2-(3,4-dimethoxyphenyl)sulfonyl-N-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)sulfonyl-N-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for chemists and researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)sulfonyl-N-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core isoquinoline structure, followed by the introduction of the sulfonyl and tetrazolyl groups through a series of substitution and coupling reactions. Common reagents used in these steps include organoboron compounds, palladium catalysts, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-dimethoxyphenyl)sulfonyl-N-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like halides or alkyl chains.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or materials.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find applications in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dimethoxyphenyl)sulfonyl-N-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
SSR149415: A selective vasopressin V1b receptor antagonist with a similar sulfonyl group.
Thiophene Derivatives: Compounds with a thiophene nucleus that exhibit various biological activities.
Uniqueness
2-(3,4-dimethoxyphenyl)sulfonyl-N-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide stands out due to its combination of functional groups, which may confer unique properties and interactions not seen in other compounds
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)sulfonyl-N-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6O5S2/c1-37-24-13-12-22(17-25(24)38-2)40(35,36)32-18-20-9-7-6-8-19(20)16-23(32)26(34)28-14-15-39-27-29-30-31-33(27)21-10-4-3-5-11-21/h3-13,17,23H,14-16,18H2,1-2H3,(H,28,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWMSOLDVLCIBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)NCCSC4=NN=NN4C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N6O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-{[2-(acetylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B4178559.png)
![N-(3-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4178574.png)
![N-(2-fluorophenyl)-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide](/img/structure/B4178577.png)
![4-methyl-3-[(2-methylphenyl)sulfamoyl]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B4178579.png)
![Diethyl 2-amino-2'-methyl-5'-oxo-1'-prop-2-enylspiro[chromene-4,4'-pyrrole]-3,3'-dicarboxylate](/img/structure/B4178588.png)
![2-[(4-biphenylylmethyl)amino]-1-butanol hydrochloride](/img/structure/B4178595.png)
![N-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}-2-METHOXYBENZAMIDE](/img/structure/B4178605.png)
![2-[(2,4-dichlorophenoxy)acetyl]-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4178611.png)

![5-Methyl-9-piperazin-1-ylbenzimidazolo[2,1-a]phthalazine;hydrochloride](/img/structure/B4178634.png)
![7-(2-fluorophenyl)-5-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4178645.png)

![N-[5-(4-Bromophenyl)-6H-1,3,4-thiadiazin-2-YL]-2-[(5-acetamido-1,3,4-thiadiazol-2-YL)sulfanyl]butanamide](/img/structure/B4178661.png)
![5-(3-bromophenyl)-7-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4178669.png)
